Cas no 104975-02-2 (3-Acetoxy-4,7(11)-cadinadien-8-one)

104975-02-2 structure
Productnaam:3-Acetoxy-4,7(11)-cadinadien-8-one
3-Acetoxy-4,7(11)-cadinadien-8-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Acetoxy-4,7(11)-cadinadien-8-one
- (2S,4aR,8R,8aS)-5-Isopropylidene-3,8-dimethyl-6-oxo-1,2,4a,5,6,7, 8,8a-octahydro-2-naphthalenyl acetate
- 2-acetyl-octa-4,6-dienoic acid ethyl ester
- 2-acetyloxy-3,4,6,11-tetradehydrocadinan
- 4,6-Octadienoic acid,2-acetyl-,ethyl ester
- (4R,4aS,6S,8aR)-6-(Acetyloxy)-3,4,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethylidene)-2(1H)-naphthalenone
- [ "" ]
- 2(1H)-Naphthalenone,6-(acetyloxy)-3,4,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethylidene)-,[4R-(4alpha,4aalpha,6beta,8aalpha)]-
- FS-10104
- 104975-02-2
- AKOS032948728
- [(2S,4aR,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl] acetate
-
- Inchi: InChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3/t10-,13+,14+,16+/m1/s1
- InChI-sleutel: HIEJMYXUMUNVKS-NCFRWKGYSA-N
- LACHT: CC1CC(=O)C(=C(C)C)C2C1CC(C(=C2)C)OC(=O)C
Berekende eigenschappen
- Exacte massa: 276.17300
- Monoisotopische massa: 276.17254462g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 494
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 43.4Ų
- XLogP3: 2.9
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.1±0.1 g/cm3
- Kookpunt: 377.9±42.0 °C at 760 mmHg
- Vlampunt: 163.7±27.9 °C
- PSA: 43.37000
- LogboekP: 3.44580
- Dampfdruk: 0.0±0.9 mmHg at 25°C
3-Acetoxy-4,7(11)-cadinadien-8-one Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
3-Acetoxy-4,7(11)-cadinadien-8-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Biosynth | EEA97502-5 mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 5mg |
$1,072.50 | 2023-01-05 | ||
TargetMol Chemicals | TN2916-1 mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
TargetMol Chemicals | TN2916-1 mL * 10 mM (in DMSO) |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,610 | 2023-07-11 | |
TargetMol Chemicals | TN2916-1 ml * 10 mm |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 1 ml * 10 mm |
¥ 3610 | 2024-07-24 | ||
Biosynth | EEA97502-25 mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 25mg |
$3,217.50 | 2023-01-05 | ||
TargetMol Chemicals | TN2916-1mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 1mg |
¥ 1520 | 2024-07-20 | ||
TargetMol Chemicals | TN2916-1 ml * 10 mm |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 | ||
TargetMol Chemicals | TN2916-1mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 1mg |
¥ 1520 | 2024-07-24 | ||
Biosynth | EEA97502-10 mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 10mg |
$1,716.00 | 2023-01-05 | ||
Biosynth | EEA97502-1 mg |
3-Acetoxy-4,7(11)-cadinadien-8-one |
104975-02-2 | 1mg |
$330.00 | 2023-01-05 |
3-Acetoxy-4,7(11)-cadinadien-8-one Gerelateerde literatuur
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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